N1-cyclopropyl-5-methylbenzene-1,2-diamine
CAS No.: 1038842-80-6
Cat. No.: VC3088089
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1038842-80-6 |
---|---|
Molecular Formula | C10H14N2 |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 2-N-cyclopropyl-4-methylbenzene-1,2-diamine |
Standard InChI | InChI=1S/C10H14N2/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 |
Standard InChI Key | PHPIFJQMTFILQM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N)NC2CC2 |
Canonical SMILES | CC1=CC(=C(C=C1)N)NC2CC2 |
Chemical Identity and Basic Properties
N1-cyclopropyl-5-methylbenzene-1,2-diamine is an aromatic diamine compound characterized by a cyclopropyl group attached to one nitrogen atom and a methyl substituent at the 5-position of the benzene ring. This compound has gained research interest as a potential intermediate in pharmaceutical synthesis and for its structural uniqueness among substituted benzene derivatives.
The compound is identified by CAS number 1038842-80-6 and possesses a molecular formula of C10H14N2 with a molecular weight of 162.23 g/mol. Its IUPAC name is 2-N-cyclopropyl-4-methylbenzene-1,2-diamine, reflecting its structural configuration where the cyclopropyl group is attached to the nitrogen at the 2-position and the methyl group occupies the 4-position of the benzene ring.
Key Identification Parameters
Table 1: Identification Parameters of N1-cyclopropyl-5-methylbenzene-1,2-diamine
Parameter | Value |
---|---|
CAS Number | 1038842-80-6 |
Molecular Formula | C10H14N2 |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 2-N-cyclopropyl-4-methylbenzene-1,2-diamine |
Standard InChI | InChI=1S/C10H14N2/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 |
Standard InChIKey | PHPIFJQMTFILQM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N)NC2CC2 |
Structural Characteristics
The structure of N1-cyclopropyl-5-methylbenzene-1,2-diamine incorporates several distinctive features that define its chemical behavior and potential applications.
Core Structural Elements
The structure is defined by four key components:
-
A benzene ring serving as the central aromatic scaffold
-
Two amine groups (-NH2 and -NH-) in adjacent positions, creating the 1,2-diamine arrangement
-
A cyclopropyl group attached to one nitrogen atom (N1 position)
-
A methyl group at the 5-position of the benzene ring
Compound | CAS Number | Key Structural Difference | Molecular Formula |
---|---|---|---|
N1-cyclopropyl-5-methylbenzene-1,2-diamine | 1038842-80-6 | Methyl at 5-position | C10H14N2 |
N1-Cyclopropyl-6-methylbenzene-1,2-diamine | 1353945-54-6 | Methyl at 6-position | C10H14N2 |
Chemical Properties and Reactivity
As an aromatic diamine, N1-cyclopropyl-5-methylbenzene-1,2-diamine displays chemical properties characteristic of both aromatic compounds and amines, modified by the presence of the cyclopropyl and methyl substituents.
Biological Activity Insights
Structure-Activity Relationships
The biological activity of N1-cyclopropyl-5-methylbenzene-1,2-diamine can be partially inferred from structure-activity relationships observed in similar compounds. The diamine structure, combined with the cyclopropyl and methyl substituents, creates a unique electronic and steric environment that may interact with biological targets in specific ways.
Medicinal Chemistry Considerations
From a medicinal chemistry perspective, several structural features of N1-cyclopropyl-5-methylbenzene-1,2-diamine are noteworthy:
Research Status and Future Directions
Current Research Focuses
Research on this compound and its structural analogs highlights their roles in:
-
Development of novel synthetic methodologies
-
Exploration of structure-activity relationships
-
Investigation of reaction mechanisms involving diamine structures
Future Research Opportunities
Further studies on N1-cyclopropyl-5-methylbenzene-1,2-diamine could reveal:
-
Expanded applications in heterocyclic chemistry
-
More detailed pharmacological profiles
-
Novel synthetic routes with improved efficiency
-
Specific biological targets and mechanisms of action
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume